
6-Bromobenzofuran-3(2H)-one
Overview
Description
6-Bromobenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5BrO2 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Bromobenzofuran-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuranones, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the sixth carbon position and a ketone group at the third position significantly influences its chemical properties and biological effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including the bromination of benzofuran-3(2H)-one using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane. The synthesis typically occurs at room temperature, with optimization for yield and purity being essential considerations .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been identified as a precursor in the synthesis of Janus kinase inhibitors, which are crucial for treating autoimmune diseases and cancers. The compound's ability to modulate cell signaling pathways suggests its potential as a therapeutic agent in oncology .
Enzyme Inhibition
One notable biological activity of this compound is its inhibition of the enzyme CYP1A2, which plays a role in drug metabolism and the activation of procarcinogens. This inhibition could lead to reduced toxicity from certain drugs and environmental chemicals . Furthermore, studies have shown that derivatives of this compound can inhibit the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, indicating potential applications in antimicrobial therapies .
Fragment-Based Drug Discovery
A study employing fragment-based drug discovery revealed that this compound derivatives exhibited binding affinities with DsbA, with dissociation constants (K_D) ranging from 326 µM to 2000 µM. This study highlighted the compound's potential as a scaffold for developing new inhibitors targeting bacterial virulence factors .
The mechanism of action for this compound involves its interaction with specific molecular targets, leading to inhibition or activation of various biochemical pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or viral replication. The bromine atom and the benzofuran ring are crucial for these interactions, enhancing the compound's reactivity compared to its analogs .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzofuran-3(2H)-one | No bromine substitution | Commonly used as a baseline compound |
5-Bromo-2-methylbenzofuran | Methyl group at position 2 | Enhances lipophilicity and potential bioactivity |
7-Bromo-benzofuran | Bromine substitution at position 7 | Different biological activity profile |
5-Hydroxybenzofuran | Hydroxyl group at position 5 | Increased polarity and potential for hydrogen bonding |
The variations in substituents among these compounds significantly alter their chemical properties and biological activities. The unique reactivity of this compound makes it a promising candidate for further research and development .
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromobenzofuran-3(2H)-one has garnered attention for its potential biological activities, particularly in the development of pharmaceuticals. Research indicates that this compound can act as a precursor in synthesizing various therapeutic agents, including Janus kinase inhibitors, which are crucial in treating autoimmune diseases and cancers.
Case Study: Janus Kinase Inhibitors
- Objective : To explore the efficacy of this compound derivatives as Janus kinase inhibitors.
- Findings : Derivatives demonstrated significant inhibition of cell signaling pathways associated with inflammation and immune responses. Further studies are ongoing to assess their pharmacokinetic properties and therapeutic potential .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation processes, makes it valuable in synthetic pathways.
Interaction with Biological Targets
Research has indicated that this compound interacts with various biological targets, primarily through inhibition of cytochrome P450 enzymes. This interaction is essential for understanding its pharmacological effects and potential side effects when utilized in drug formulations .
Material Science Applications
In addition to its medicinal applications, this compound is being explored for its utility in material science. Its unique chemical properties allow it to be used in the production of polymers and other advanced materials through innovative synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromobenzofuran-3(2H)-one, and how can reaction conditions be optimized?
The synthesis of brominated benzofuran derivatives typically involves bromination of benzofuran precursors. For example, bromination using N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide is a common method . Optimization may include adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of brominating agents. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- FTIR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone group) .
- NMR spectroscopy : and NMR to verify substitution patterns and bromine positioning.
- HPLC or GC-MS : For purity assessment (>95% by area normalization) .
- Melting point analysis : To compare with literature values (e.g., discrepancies may indicate impurities) .
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
The bromine atom at the 6-position enables Suzuki-Miyaura or Ullmann coupling reactions. For example:
- Suzuki coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to form biaryl derivatives .
- Nucleophilic substitution : React with amines or thiols under basic conditions to introduce heteroatoms.
Optimize solvent (e.g., THF for polar intermediates) and temperature (60–100°C) to balance reaction rate and side-product formation .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for confirming stereochemistry. For example:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement : SHELXL97 software to achieve R-factors <0.06 for high precision .
- Case study : The (2S,3R) configuration in a related tetrahydrobenzofuranone derivative was confirmed via anisotropic displacement parameters .
Q. What strategies address contradictions in spectral data for brominated benzofuran derivatives?
Discrepancies in NMR shifts or FTIR peaks may arise from:
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃.
- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms.
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. How can this compound be functionalized for amyloid fibril detection?
Derivatization with benzylidene groups (e.g., (Z)-2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one) enhances binding affinity to amyloid structures. Methodology:
- Condensation reactions : React with aromatic aldehydes under acidic conditions.
- Fluorescence tagging : Introduce pyrene or dansyl groups via amide coupling for real-time tracking .
Q. What computational methods predict the biological activity of this compound analogs?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., amyloid-β).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antiviral/anticancer activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Methodological Best Practices
Q. How to design a multi-step synthesis protocol for this compound-based probes?
- Step 1 : Brominate benzofuran-3(2H)-one using NBS/FeBr₃ .
- Step 2 : Introduce functional groups (e.g., pyridinylmethyl via alkylation) .
- Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient).
- Validation : Monitor each step via TLC and HRMS to ensure intermediate integrity.
Q. How to mitigate decomposition during storage of this compound?
- Storage conditions : Argon atmosphere, −20°C in amber vials.
- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Properties
IUPAC Name |
6-bromo-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEHZCSKQCWMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657265 | |
Record name | 6-Bromo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201809-69-0 | |
Record name | 6-Bromo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.